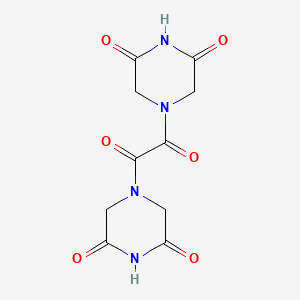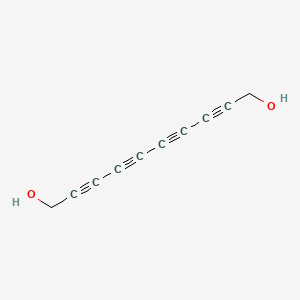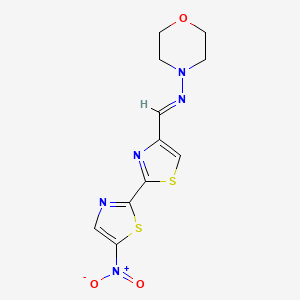
N-((5-Nitro(2,2'-bithiazol)-4-yl)methylene)-4-morpholinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heteroaromatic rings containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine typically involves the condensation of 5-nitro-2,2’-bithiazole-4-carbaldehyde with 4-morpholinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antiprotozoal, and antitumor agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The thiazole ring can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Acylamino-5-nitro-1,3-thiazoles: These compounds have similar structures and biological activities.
Thiazole and Bisthiazole Derivatives: These compounds share the thiazole ring structure and exhibit a wide range of pharmacological activities.
Uniqueness
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine is unique due to its specific combination of the bithiazole moiety and the morpholinamine group
特性
CAS番号 |
62720-10-9 |
|---|---|
分子式 |
C11H11N5O3S2 |
分子量 |
325.4 g/mol |
IUPAC名 |
(E)-N-morpholin-4-yl-1-[2-(5-nitro-1,3-thiazol-2-yl)-1,3-thiazol-4-yl]methanimine |
InChI |
InChI=1S/C11H11N5O3S2/c17-16(18)9-6-12-10(21-9)11-14-8(7-20-11)5-13-15-1-3-19-4-2-15/h5-7H,1-4H2/b13-5+ |
InChIキー |
ZKUVRDHELJGVJZ-WLRTZDKTSA-N |
異性体SMILES |
C1COCCN1/N=C/C2=CSC(=N2)C3=NC=C(S3)[N+](=O)[O-] |
正規SMILES |
C1COCCN1N=CC2=CSC(=N2)C3=NC=C(S3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


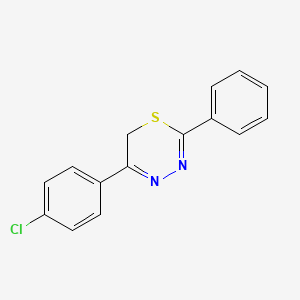
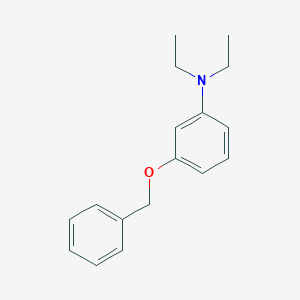
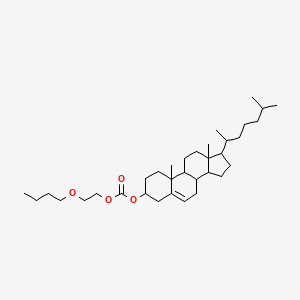
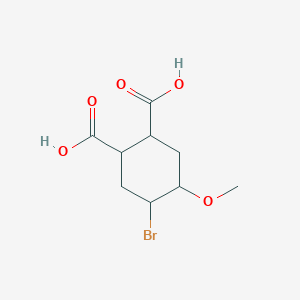
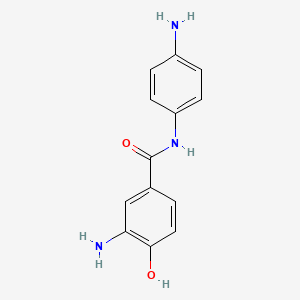
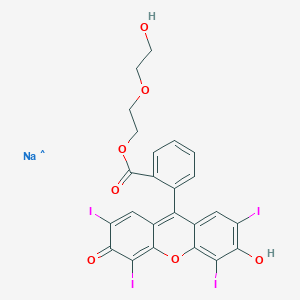
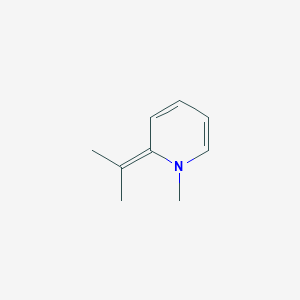
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
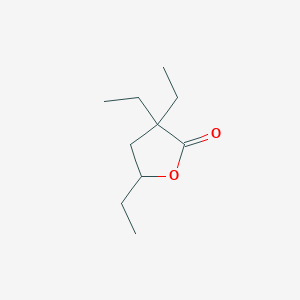
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
